molecular formula C13H11ClO2 B14290700 2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione CAS No. 114521-71-0

2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione

Cat. No.: B14290700
CAS No.: 114521-71-0
M. Wt: 234.68 g/mol
InChI Key: JIBRUOUEIIXOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring substituted with a chloroethyl group and a methyl group. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione typically involves the chlorination of a naphthoquinone precursor. One common method is the reaction of 3-methylnaphthalene-1,4-dione with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted naphthoquinone derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

Scientific Research Applications

2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Medicine: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in rapidly dividing cells, making it a potential anticancer agent. Additionally, the compound can generate reactive oxygen species (ROS), which further contribute to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethyl ethyl sulfide: Known for its use as a chemical warfare agent (mustard gas).

    2-Chloroethyl methyl ether: Used as an intermediate in organic synthesis.

    Bis(2-chloroethyl)amine: Utilized in the synthesis of pharmaceuticals and as a chemical warfare agent.

Uniqueness

2-(2-Chloroethyl)-3-methylnaphthalene-1,4-dione is unique due to its naphthoquinone structure, which imparts distinct biological activities compared to other chloroethyl compounds. Its ability to alkylate DNA and generate ROS makes it a promising candidate for anticancer research, distinguishing it from other similar compounds that may not possess these properties.

Properties

CAS No.

114521-71-0

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

IUPAC Name

2-(2-chloroethyl)-3-methylnaphthalene-1,4-dione

InChI

InChI=1S/C13H11ClO2/c1-8-9(6-7-14)13(16)11-5-3-2-4-10(11)12(8)15/h2-5H,6-7H2,1H3

InChI Key

JIBRUOUEIIXOCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.